1-Cyclopropylpyrrolidin-3-one
Overview
Description
1-Cyclopropylpyrrolidin-3-one is a heterocyclic organic compound with the molecular formula C7H11NO. It features a pyrrolidinone ring substituted with a cyclopropyl group at the nitrogen atom.
Preparation Methods
1-Cyclopropylpyrrolidin-3-one can be synthesized through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective synthesis of the pyrrolidinone ring .
Chemical Reactions Analysis
1-Cyclopropylpyrrolidin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are often pyrrolidinone derivatives with diverse functional groups.
Scientific Research Applications
1-Cyclopropylpyrrolidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropylpyrrolidin-3-one involves its interaction with specific molecular targets. For instance, docking analyses suggest that it binds to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through pathways involving the inhibition of tubulin polymerization, which disrupts cell division and leads to cell death.
Comparison with Similar Compounds
1-Cyclopropylpyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A five-membered lactam with similar biological activities but different substitution patterns.
Pyrrolidin-2,5-dione: Another pyrrolidinone derivative with distinct chemical properties and applications.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
The uniqueness of this compound lies in its cyclopropyl substitution, which imparts specific steric and electronic effects, enhancing its reactivity and biological activity compared to other pyrrolidinone derivatives.
Properties
IUPAC Name |
1-cyclopropylpyrrolidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-4-8(5-7)6-1-2-6/h6H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQCPKBTKKRXTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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